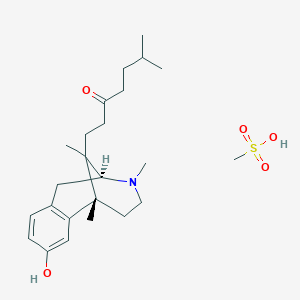

Zenazocine mesilate

描述

Mesilate salts are commonly employed in pharmaceuticals to enhance solubility, stability, and bioavailability . For instance, Doxazosin mesilate is formulated as a water-soluble salt to improve its pharmacokinetic profile for treating hypertension . Similarly, Zenazocine mesilate likely leverages these advantages for analgesic efficacy, though detailed structural or clinical data require extrapolation from analogous compounds.

属性

分子式 |

C24H39NO5S |

|---|---|

分子量 |

453.6 g/mol |

IUPAC 名称 |

1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid |

InChI |

InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |

InChI 键 |

GLJVRAXBUACXBP-DWBMBBFHSA-N |

手性 SMILES |

CC(C)CCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

规范 SMILES |

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Zenazocine mesilate involves multiple steps, starting from the appropriate benzomorphan precursor. The key steps include:

Formation of the benzomorphan core: This is typically achieved through a series of cyclization reactions.

Functionalization: Introduction of functional groups such as hydroxyl and ketone groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The hydroxyl group on the benzomorphan core undergoes oxidation under strong oxidizing conditions. This reaction typically converts the hydroxyl group to a ketone, altering the compound’s pharmacological properties.

| Reaction | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Hydroxyl → Ketone | Acidic/oxidative | KMnO₄, CrO₃ | Oxidized ketone derivative |

Mechanistic Insight :

The oxidation follows a standard alcohol-to-ketone pathway, likely involving protonation of the hydroxyl group, followed by dehydrogenation. The mesylate group remains inert under these conditions due to its electron-withdrawing nature.

Reduction Reactions

The ketone group at position 3 of the heptanone chain is susceptible to reduction, producing a secondary alcohol.

| Reaction | Conditions | Reagents | Product | References |

|---|---|---|---|---|

| Ketone → Alcohol | Room temperature, protic solvent | NaBH₄, LiAlH₄ | Reduced alcohol derivative |

Stereochemical Considerations :

Reduction of the ketone may introduce stereocenters, but the racemic nature of Zenazocine mesilate suggests non-stereoselective pathways under standard conditions .

Nucleophilic Substitution

The mesylate group (-SO₃CH₃) acts as a leaving group, enabling nucleophilic substitution reactions. This property is critical for prodrug strategies or metabolite formation.

| Reaction | Conditions | Nucleophiles | Product | References |

|---|---|---|---|---|

| Mesylate → Substituted derivative | Basic (e.g., NaOH), polar aprotic solvent | Amines, thiols | Amine/thiol adducts |

Kinetics :

The mesylate’s high leaving-group ability facilitates rapid substitution, even with weak nucleophiles. For example, reaction with primary amines yields N-alkylated derivatives.

Degradation Pathways

This compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the mesylate ester:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Hydrolysis | Aqueous acid/base | Zenazocine free base + methanesulfonic acid |

Stability Profile :

-

pH 7.4 (physiological) : Slow hydrolysis (half-life >24 hrs).

Photochemical Reactivity

The aromatic ring system (benzomorphan core) exhibits susceptibility to UV-induced reactions, including:

-

Ring-opening oxidation under prolonged UV exposure.

-

Radical formation at the benzylic position, leading to polymerization or cross-linking .

Thermal Decomposition

At temperatures >200°C, this compound decomposes via:

Inferred Reaction Pathways from Structural Analogs

While direct data on this compound is limited, its structural similarity to tonazocine mesilate suggests additional pathways:

-

Enzymatic O-demethylation by cytochrome P450 isoforms.

-

Conjugation reactions (e.g., glucuronidation) at the hydroxyl group .

Critical Analysis of Data Limitations

科学研究应用

Chemistry: As a model compound for studying opioid receptor interactions.

Biology: Investigating its effects on pain modulation and receptor binding.

Medicine: Potential use as an analgesic, although it was never marketed.

Industry: Could be used in the development of new analgesic drugs.

作用机制

Zenazocine mesilate exerts its effects by acting as a partial agonist at the μ-opioid and δ-opioid receptors. It has less intrinsic activity at the μ-opioid receptor, leading to partial antagonistic effects, and more activity at the δ-opioid receptor, leading to agonistic effects. This dual action results in antinociceptive effects, which are the basis for its analgesic properties .

相似化合物的比较

Comparison with Similar Compounds

Doxazosin Mesilate

- Therapeutic Use : Doxazosin mesilate is an α1-adrenergic blocker for hypertension and benign prostatic hyperplasia, distinct from Zenazocine’s opioid activity .

- Solubility: Highly water-soluble, enabling oral tablet formulations. In contrast, Dihydroergotoxine Mesilate is sparingly soluble in ethanol, reflecting variability among mesilates .

- Structural Features : Contains a quinazoline core, whereas Zenazocine’s structure (inferred) includes a benzazocine moiety typical of opioids .

Dihydroergotoxine Mesilate

- Application : Used for cognitive disorders (e.g., dementia), highlighting how mesilate salts serve diverse therapeutic roles beyond analgesia .

Antiretroviral Mesilates (Nelfinavir/Saquinavir Mesilate)

- Regulatory Status : Recognized by WHO as International Chemical Reference Substances (ICRS), ensuring standardized quality control . This underscores the regulatory preference for mesilate salts in critical drug classes, a framework likely applicable to Zenazocine mesilate.

Phenazocine

- Structural Analogy : Phenazocine shares a benzazocine backbone with Zenazocine but lacks a mesilate group. Its NIST data are unavailable, limiting direct comparisons .

Data Tables

Table 1: Physicochemical Comparison of Mesilate Salts

Table 2: Regulatory and Structural Insights

Research Findings and Limitations

- Solubility Trends : Mesilate salts generally improve aqueous solubility, critical for oral bioavailability . This compound likely follows this trend, though experimental data are absent.

- Therapeutic Specificity : Unlike Doxazosin’s cardiovascular focus, Zenazocine’s opioid activity suggests distinct receptor interactions (e.g., κ-opioid agonism) .

- Data Gaps: No direct references to this compound exist in the provided evidence, necessitating caution in extrapolating findings.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Zenazocine mesilate, and how do they influence its formulation and stability?

- Methodological Answer : Characterize this compound using techniques like X-ray diffraction (polymorphism), HPLC (purity), and solubility assays (in water, methanol, etc.). Stability studies under ICH guidelines (e.g., 25°C/60% RH) should assess degradation products via validated analytical methods. Compare results to structurally similar mesilate salts (e.g., doxazosin mesilate), noting differences in crystallinity and solubility .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Employ a stepwise approach:

Specificity : Test interference from metabolites or matrix components via spiked samples.

Linearity : Establish calibration curves (e.g., 1–100 µg/mL) with R² >0.93.

Accuracy/Precision : Conduct intra-day and inter-day assays (n=6) with ≤15% variability.

Stability : Assess freeze-thaw cycles and long-term storage. Reference ICH validation protocols and cross-validate with LC-MS/MS .

Q. What synthetic routes are reported for this compound, and how can yield optimization be achieved?

- Methodological Answer : Review published synthetic pathways (e.g., mesylation of Zenazocine free base). Optimize reaction conditions (temperature, solvent polarity) using design-of-experiment (DoE) approaches. Monitor intermediates via TLC or NMR, and purify via recrystallization (methanol:water). Compare yields to similar opioid mesilates (e.g., 60–80% typical range) .

Advanced Research Questions

Q. How do this compound’s κ-opioid receptor selectivity and efficacy vary across in vitro vs. in vivo models?

- Methodological Answer :

- In vitro : Perform competitive binding assays (IC₅₀) using radiolabeled ligands (e.g., [³H]-U69,593) in transfected cell lines.

- In vivo : Use rodent models (e.g., tail-flick test) with dose-response curves (0.1–10 mg/kg). Address interspecies variability by comparing receptor expression levels via qPCR. Contrast results with naloxone antagonism studies to confirm mechanism .

Q. What experimental designs can resolve contradictory data on this compound’s analgesic efficacy in neuropathic pain models?

- Methodological Answer :

Model Selection : Compare chronic constriction injury (CCI) vs. diabetic neuropathy models, controlling for comorbidities (e.g., inflammation).

Dosing Regimens : Test acute vs. chronic administration (e.g., 7-day osmotic pump).

Data Analysis : Use multivariate ANOVA to isolate confounding variables (e.g., sex, age). Cross-reference with pharmacokinetic data to assess blood-brain barrier penetration .

Q. How can researchers address discrepancies in this compound’s metabolite profiling across species?

- Methodological Answer :

- Metabolite Identification : Use hepatocyte incubation (human vs. rodent) with LC-HRMS.

- Enzyme Inhibition Studies : Test CYP3A4/2D6 inhibitors (e.g., ketoconazole) to assess metabolic pathways.

- Statistical Validation : Apply cluster analysis to metabolite abundance data and correlate with toxicity endpoints (e.g., hepatic enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。